molecular formula C9H9BrN2O B2643125 (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one CAS No. 1821827-53-5

(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one

Cat. No. B2643125
CAS RN: 1821827-53-5
M. Wt: 241.088
InChI Key: KIVJGGNEHZDPNV-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product from simpler starting materials. The analysis of the synthesis process would involve a detailed examination of each step, including the reactants, products, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may involve carrying out various chemical reactions and analyzing the products using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential environmental impact .

properties

IUPAC Name

(3R)-7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVJGGNEHZDPNV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one

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